N~2~,N~2~-diethyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine
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Overview
Description
N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-diaminopyrimidine, the core structure is formed.
Nitration: Introduction of the nitro group at the 5-position using nitrating agents like nitric acid or a mixture of sulfuric and nitric acid.
Substitution Reactions: Introduction of the ethyl groups and the piperazine moiety through nucleophilic substitution reactions, often using alkyl halides and piperazine derivatives under basic conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction temperatures.
Purification: Techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
N2,N2-Diethyl-5-nitropyrimidine-2,4-diamine: Lacks the piperazine moiety.
6-(4-Ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine: Lacks the diethyl groups.
Uniqueness
N2,N2-DIETHYL-6-(4-ETHYLPIPERAZIN-1-YL)-5-NITROPYRIMIDINE-2,4-DIAMINE is unique due to the presence of both the diethyl groups and the ethylpiperazine moiety, which may confer distinct biological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C14H25N7O2 |
---|---|
Molecular Weight |
323.39 g/mol |
IUPAC Name |
2-N,2-N-diethyl-6-(4-ethylpiperazin-1-yl)-5-nitropyrimidine-2,4-diamine |
InChI |
InChI=1S/C14H25N7O2/c1-4-18-7-9-20(10-8-18)13-11(21(22)23)12(15)16-14(17-13)19(5-2)6-3/h4-10H2,1-3H3,(H2,15,16,17) |
InChI Key |
MECYSSNKITURMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=NC(=C2[N+](=O)[O-])N)N(CC)CC |
Origin of Product |
United States |
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